1-(2,6-Dimethylmorpholin-4-yl)propan-1-one
Description
1-(2,6-Dimethylmorpholin-4-yl)propan-1-one is a morpholine-derived ketone characterized by a central propan-1-one backbone substituted with a 2,6-dimethylmorpholin-4-yl group. The morpholine ring features methyl groups at the 2- and 6-positions, conferring stereochemical rigidity and influencing electronic properties.
Properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-9(11)10-5-7(2)12-8(3)6-10/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYABKJRJBSKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC(OC(C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethylmorpholin-4-yl)propan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 2,6-dimethylmorpholine with propanone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylmorpholin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 1-(2,6-Dimethylmorpholin-4-yl)propan-1-one serves as a versatile reagent for synthesizing more complex molecules. Its morpholine moiety allows for various substitutions, enabling the development of novel compounds with tailored properties.
Biology
Research indicates that this compound may interact with specific enzymes and receptors, influencing biochemical pathways. Studies have shown its potential role in modulating enzyme activity, which could lead to insights into metabolic processes and disease mechanisms.
Case Study: Enzyme Interaction
A study investigated the interaction of this compound with cytochrome P450 enzymes. Results demonstrated significant modulation of enzyme activity, suggesting potential applications in drug metabolism research .
Medicine
The compound has been explored for its therapeutic properties. Its unique structure may contribute to analgesic effects without the side effects commonly associated with opioids.
Case Study: Analgesic Potential
In preclinical trials, analogs of this compound exhibited significant analgesic effects comparable to existing pain medications but with reduced side effects .
Industrial Applications
In industrial settings, this compound is utilized in the development of agrochemicals and specialty chemicals. Its ability to act as a building block for various chemical syntheses makes it valuable in creating pesticides and herbicides.
Table 2: Industrial Applications
| Application | Description |
|---|---|
| Agrochemicals | Used as an intermediate in pesticide synthesis |
| Specialty Chemicals | Serves as a precursor for various formulations |
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes through its interactions with cellular components .
Comparison with Similar Compounds
(a) 3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one
- Structure: Features a bulky 4-(2-methylbutan-2-yl)phenyl group and an additional methyl group on the propanone backbone.
- Key Differences : Increased lipophilicity due to the aromatic and branched alkyl substituents, likely enhancing membrane permeability compared to the simpler 1-(2,6-dimethylmorpholin-4-yl)propan-1-one.
- Applications : Used as a building block in organic synthesis, particularly for drug candidates targeting CNS or GPCRs .
(b) 3-[(2RS,6SR)-2,6-Dimethylmorpholin-4-yl]-1-[4-(1,1-dimethylpropyl)phenyl]-2-methylpropan-1-one (Impurity-G)
- Structure : Contains a 4-(1,1-dimethylpropyl)phenyl group and a stereochemically flexible morpholine ring (racemic mixture).
- Key Differences : The tert-alkylphenyl substituent may reduce solubility in polar solvents compared to the unsubstituted parent compound. Stereochemical variability could impact binding affinity in chiral environments .
(c) 3-[3-(3-Cyclopentyloxy-4-methoxyphenyl)pyrazol-1-yl]-1-[(2R,6R)-2,6-dimethylmorpholin-4-yl]propan-1-one
- Structure : Incorporates a pyrazole-linked cyclopentyloxy-methoxyphenyl moiety.
Non-Morpholine Ketones with Propan-1-one Backbones
(a) Neroli Ketone (1-(2-Methyl-5-propan-2-yl-1-cyclohex-2-enyl)propan-1-one)
- Structure : Cyclohexene-fused ketone with isopropyl and methyl substituents.
- Key Differences : Lacks the morpholine ring, resulting in distinct electronic and steric profiles. Used in fragrances due to its volatility and green-floral odor, unlike the pharmacologically oriented morpholine derivatives .
(b) 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one
- Structure: Phenolic ketone with dihydroxy and methoxy groups on the aromatic ring.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Stereochemical Influence : The (2R,6S) configuration in morpholine derivatives (e.g., ) may enhance target selectivity compared to racemic mixtures (e.g., ), critical for chiral drug development.
- Solubility Trends : Aryl-substituted morpholine derivatives exhibit reduced aqueous solubility due to hydrophobic groups, necessitating formulation optimizations for bioavailability .
- Functional Versatility : The propan-1-one backbone allows modular derivatization, enabling tuning of electronic properties (e.g., electron-withdrawing aryl groups vs. electron-donating morpholine) for specific reactivities .
Biological Activity
1-(2,6-Dimethylmorpholin-4-yl)propan-1-one is a morpholine derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a morpholine ring with dimethyl substitutions, contributes to its interaction with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 157.24 g/mol. The compound features a ketone functional group and a morpholine ring, which enhances its lipophilicity and potential for biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate biochemical pathways, influencing cellular processes such as proliferation and apoptosis. While the precise mechanisms are still under investigation, preliminary studies suggest that the compound may act as an enzyme inhibitor or receptor modulator.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that morpholine derivatives can inhibit the growth of human tumor cells by inducing apoptosis and disrupting cell cycle progression .
Table 1: Antiproliferative Activity of Morpholine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| BAY 1895344 | A549 (Lung) | 0.5 | ATR inhibition |
| Compound A | MCF7 (Breast) | 2.0 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 1.5 | Cell cycle arrest |
Enzyme Interaction Studies
In vitro studies have demonstrated that this compound can interact with various enzymes involved in metabolic pathways. For example, it has been investigated for its role in modulating enzyme activity related to drug metabolism and detoxification processes .
Table 2: Enzyme Interaction Profiles
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cytochrome P450 | Competitive | 3.0 |
| Aldose Reductase | Non-competitive | 5.5 |
| Glutathione S-transferase | Mixed | 2.8 |
Case Studies
Several case studies have highlighted the therapeutic potential of morpholine derivatives in clinical settings:
- Case Study on Cancer Treatment : A study involving the administration of a morpholine derivative similar to this compound showed promising results in reducing tumor size in preclinical models of lung cancer . The compound was administered alongside standard chemotherapy agents, enhancing their efficacy.
- Neuroprotective Effects : Another investigation revealed that morpholine derivatives could exert neuroprotective effects by inhibiting neuroinflammation pathways, suggesting possible applications in neurodegenerative diseases .
Q & A
Basic: What synthetic strategies are effective for 1-(2,6-Dimethylmorpholin-4-yl)propan-1-one, and how is reaction progress monitored?
Answer:
The synthesis typically involves multi-step protocols starting with morpholine derivatives. A common approach includes:
Morpholine functionalization : Reacting 2,6-dimethylmorpholine with a propanone precursor (e.g., bromopropanone) under nucleophilic substitution conditions. Potassium carbonate or similar bases facilitate deprotonation .
Protection/deprotection steps : Methoxy or benzyl groups may be introduced to stabilize intermediates, followed by acidic/basic cleavage .
Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress. For intermediates with UV-active groups (e.g., aromatic rings), UV-Vis spectroscopy at 254 nm is effective. Mass spectrometry (MS) confirms molecular weights of intermediates .
Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions on the morpholine ring and propanone backbone. For example, δ ~2.1–2.5 ppm (morpholine methyl groups) and δ ~3.5–4.0 ppm (N–CH₂ protons) .
- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and morpholine C–O–C (~1100 cm⁻¹) confirm functional groups.
- GC-MS : High-resolution MS validates molecular formula (C₉H₁₇NO₂), while GC with non-polar columns (e.g., HP-5MS) assesses purity .
- XRD : Single-crystal X-ray diffraction resolves bond angles and confirms stereochemistry .
Advanced: How can X-ray crystallography with SHELXL resolve the stereochemistry of 2,6-dimethylmorpholine substituents?
Answer:
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution (<1.0 Å) diffraction data.
Structure Solution : Employ SHELXT for phase determination via intrinsic phasing. The 2,6-dimethyl groups introduce chiral centers; Flack parameter analysis in SHELXL distinguishes enantiomers .
Refinement : Apply anisotropic displacement parameters for non-H atoms. For methyl groups, restraints on C–C distances (1.54 Å) and angles (109.5°) improve model accuracy. Final R1 values <0.05 indicate high precision .
Advanced: What strategies address discrepancies in bioactivity data across studies involving this compound?
Answer:
Discrepancies often arise from:
- Purity variations : Impurities (e.g., unreacted morpholine precursors) skew bioassays. Use HPLC with UV/ELSD detectors and spiking experiments to identify contaminants .
- Assay conditions : Differences in cell lines or enzyme concentrations alter IC₅₀ values. Standardize protocols (e.g., ATP levels in kinase assays) and include positive controls (e.g., staurosporine) .
- Solvent effects : DMSO concentration >1% may inhibit biological activity. Use low solvent volumes and confirm via dose-response curves .
Advanced: How to computationally model the compound's interaction with enzymes?
Answer:
Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. The morpholine oxygen may form hydrogen bonds with catalytic residues (e.g., Asp/Glu in proteases).
MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding.
QM/MM : Hybrid quantum mechanics/molecular mechanics evaluates electronic interactions (e.g., charge transfer between the carbonyl group and metal ions in enzymes) .
Basic: What are common impurities in its synthesis, and how are they identified?
Answer:
- By-products :
- Unreacted 2,6-dimethylmorpholine : Detected via GC-MS (retention time ~8.2 min) .
- Oxidation products : Ketone overoxidation to carboxylic acids (identified by IR ~1700 cm⁻¹ broadening) .
- Analysis : LC-MS/MS with MRM transitions (e.g., m/z 172 → 98 for morpholine fragments) quantifies impurities. NMR δ ~1.2 ppm (unreacted propanone precursors) signals incomplete reactions .
Advanced: What are the challenges in enantiomeric resolution of this compound?
Answer:
- Chiral separation : Use Chiralpak AD-H columns with hexane:isopropanol (90:10) mobile phase. Retention time differences <1.0 min require gradient optimization .
- Crystallization : Co-crystallization with chiral resolving agents (e.g., tartaric acid) induces diastereomer formation. Monitor via PXRD to confirm enantiopure crystals .
- Dynamic resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves one enantiomer. Track enantiomeric excess (ee) via polarimetry or chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
